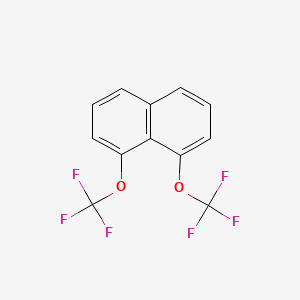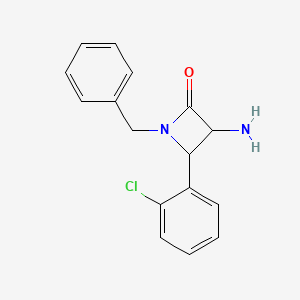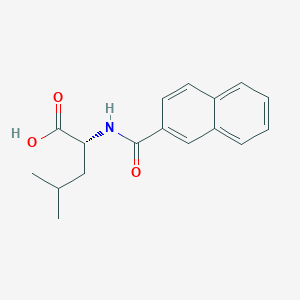
N-(Naphthalene-2-carbonyl)-D-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-Naphthamido)-4-methylpentanoic acid is a chiral compound with a unique structure that includes a naphthalene ring and an amido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Naphthamido)-4-methylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthylamine and ®-4-methylpentanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the naphthylamine and the carboxylic acid. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-(2-Naphthamido)-4-methylpentanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Naphthamido)-4-methylpentanoic acid can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and yield while minimizing waste and production costs.
化学反应分析
Types of Reactions
®-2-(2-Naphthamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
®-2-(2-Naphthamido)-4-methylpentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of ®-2-(2-Naphthamido)-4-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
相似化合物的比较
Similar Compounds
2-Naphthylamine: A precursor in the synthesis of ®-2-(2-Naphthamido)-4-methylpentanoic acid.
4-Methylpentanoic Acid: Another precursor used in the synthesis.
Uniqueness
®-2-(2-Naphthamido)-4-methylpentanoic acid is unique due to its chiral nature and the presence of both a naphthalene ring and an amido group. This combination of features makes it particularly valuable in the synthesis of chiral drugs and materials with specific properties.
属性
CAS 编号 |
215301-33-0 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
(2R)-4-methyl-2-(naphthalene-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-16(19)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9H2,1-2H3,(H,18,19)(H,20,21)/t15-/m1/s1 |
InChI 键 |
OUFRSVLEPMEAJD-OAHLLOKOSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


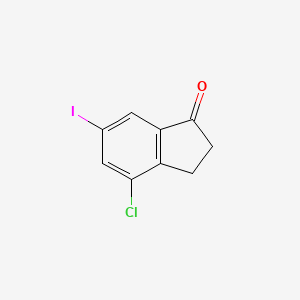
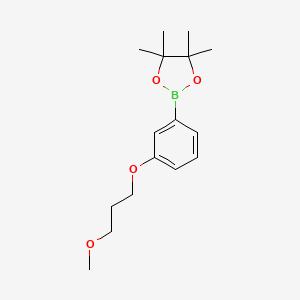
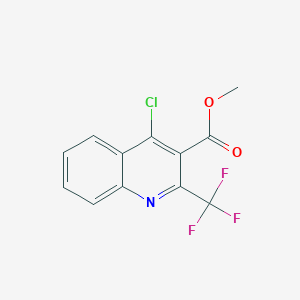
![8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15063248.png)
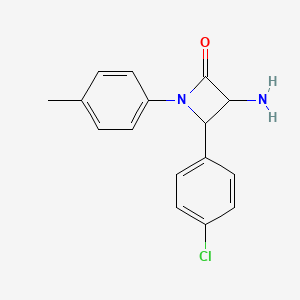
![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)
![N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15063257.png)
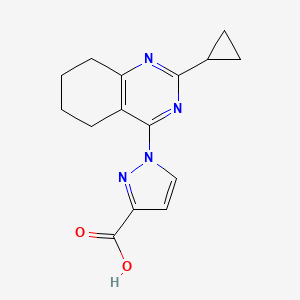
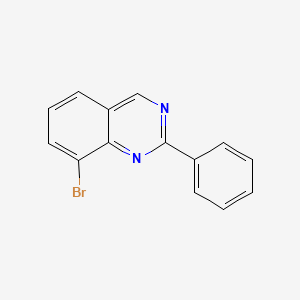
![5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione](/img/structure/B15063266.png)
![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)
